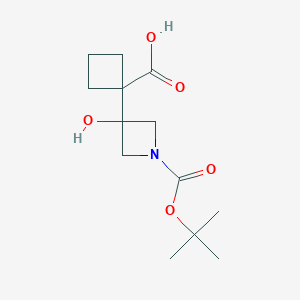![molecular formula C24H25ClN2O4 B2484962 1-(3-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886156-41-8](/img/structure/B2484962.png)
1-(3-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds closely related to 1-(3-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multistep reactions, including condensation, cyclization, and alkylation processes. For example, methyl o-hydroxybenzoylpyruvate, when heated with N,N-dimethylethylenediamine and aromatic aldehydes, produces 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which upon dehydration yield related dihydrochromeno[2,3-c]pyrrol-3,9-diones (Vydzhak & Panchishyn, 2010).
Molecular Structure Analysis
The molecular structure of compounds within this family showcases diverse ring conformations and substituent effects. Crystal structure analysis provides insight into their geometrical configuration, showing how different substituents and ring structures influence the overall shape and stability of the molecules (Grubenmann et al., 1993).
Chemical Reactions and Properties
The reactivity of these compounds includes their ability to undergo further functionalization through reactions such as acylation and hydrogenation. Their chemical behavior is significantly influenced by the presence of electron-donating and withdrawing groups, which affect their reactivity towards nucleophiles and electrophiles alike (Tiwari et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystal structure are pivotal for understanding the applications and handling of these compounds. Solubility in various solvents can indicate potential applications in pharmaceutical formulations or material science (Palai et al., 2010).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and photophysical properties, are crucial for their functionality in various applications. For instance, photophysical property analysis shows potential utility in optoelectronic devices due to their unique absorption and emission characteristics (Wu et al., 2011).
Aplicaciones Científicas De Investigación
Photoluminescent Conjugated Polymers
Research on π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, which are chemically related to the compound of interest, has shown promising applications in the field of electronic devices. These polymers exhibit strong photoluminescence, making them suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).
Synthesis and Crystal Structures
Another study focused on the synthesis and crystallographic analysis of compounds structurally related to 1,2-dihydropyrroles, revealing insights into their molecular configurations and potential chemical reactivity (Shi et al., 2007).
Hypotensive Agents
Research into compounds with a similar structure has explored their potential as hypotensive agents, indicating the broader pharmaceutical research applications of such chemical structures. Compounds tested for their ability to relax blood vessels showed significant activity, pointing towards their potential utility in medical research (Eguchi et al., 1991).
Organic Solar Cells
The application of polymers related to the compound of interest in organic solar cells has been studied, highlighting the potential of these materials in enhancing the performance of photovoltaic devices. For example, doping Poly(3,4‐ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) with certain compounds resulted in improved conductivity and work function, leading to higher power conversion efficiency in organic solar cells (Zeng et al., 2020).
Chemosensors for Metal Ions
The synthesis and characterization of compounds incorporating naphthoquinone units have shown remarkable selectivity towards Cu2+ ions, indicating their potential application as chemosensors for transition metal ions. This research suggests the possibility of developing sensitive detection methods for specific ions in various environments (Gosavi-Mirkute et al., 2017).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-2-[2-(diethylamino)ethyl]-6-methoxy-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4/c1-4-26(5-2)11-12-27-21(15-7-6-8-16(25)13-15)20-22(28)18-10-9-17(30-3)14-19(18)31-23(20)24(27)29/h6-10,13-14,21H,4-5,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAADANJQZIPLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2484879.png)
![N-(1-Cyanocyclopropyl)-6-methoxyimidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B2484881.png)
![7-benzyl-1,3-dimethyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2484882.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2484883.png)
![1-[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2484885.png)
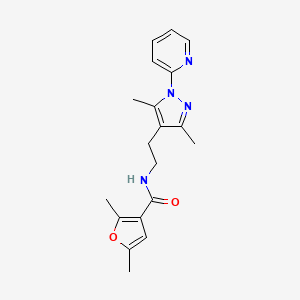
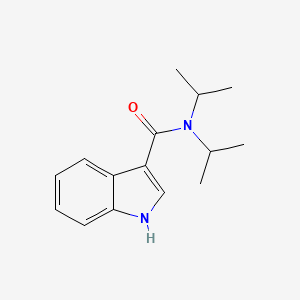
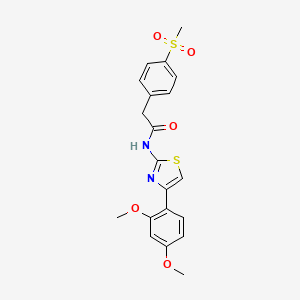
![3-(2-chlorobenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2484895.png)
methanone](/img/structure/B2484896.png)
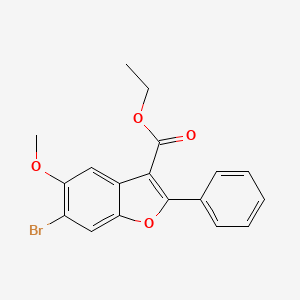
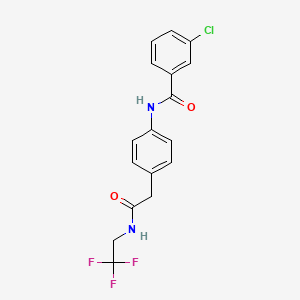
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl methanesulfonate](/img/structure/B2484900.png)
